PDE5 Inhibitory Activity vs. MY-5445
MY‑5445 (N‑(3‑chlorophenyl)‑4‑phenylphthalazin‑1‑amine) is a validated PDE5 inhibitor with a reported Ki of 1.3 µM . N‑(4‑Fluorophenyl)‑4‑phenylphthalazin‑1‑amine differs from MY‑5445 solely by replacement of the 3‑chloro substituent with a 4‑fluoro group on the N‑phenyl ring. This bioisosteric replacement (Cl → F) is known in PDE5 SAR to modulate both potency and selectivity; however, publicly disclosed head‑to‑head PDE5 IC₅₀ data for the 4‑fluorophenyl analog have not been identified, and therefore the precise magnitude of the potency shift relative to MY‑5445 cannot be quantified from current open sources.
| Evidence Dimension | PDE5 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed or patent literature |
| Comparator Or Baseline | MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine): Ki = 1.3 µM |
| Quantified Difference | Cannot be calculated; data for target compound unavailable |
| Conditions | Isolated PDE5 enzyme assay (bovine aortic smooth muscle PDE5, cGMP substrate) |
Why This Matters
Absence of public PDE5 data for this specific analog means that users intending to replicate MY-5445 pharmacology must either generate in‑house profiling data or accept the risk that the 3‑Cl→4‑F switch may alter PDE5 potency and isoform selectivity in unpredictable ways.
